4,8-Dimethylcoumarin
Description
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 |
InChI Key |
QECFPFZIFALPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)O2)C |
Synonyms |
4,8-dimethylcoumarin |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 4,8-dimethylcoumarin derivatives as antiviral agents. A study conducted on novel coumarin derivatives indicated that certain modifications could enhance their efficacy against viruses such as SARS-CoV-2. Molecular docking studies revealed promising binding affinities to viral proteins, suggesting that these compounds could be developed into effective antiviral drugs .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, derivatives synthesized from this compound were tested against various cancer types, demonstrating significant inhibition of cell proliferation .
Inhibition of Ion Transport Proteins
One of the notable applications of this compound is its role as an inhibitor of intestinal anion exchanger proteins. A focused library of analogs was synthesized to evaluate their effectiveness in inhibiting the SLC26A3 protein, which is implicated in conditions like constipation. The most potent inhibitors demonstrated IC50 values as low as 25 nM and showed efficacy in mouse models .
Table 1: Inhibitory Potency of this compound Derivatives
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| 4az | 40 | Selective inhibition of SLC26A3 |
| 4be | 25 | Strongest inhibitor with high selectivity |
| 4ba | 150 | Reversible inhibition; effective in vivo |
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on this compound derivatives have provided insights into how modifications affect biological activity. For example, substitutions at the C7 position were found to significantly enhance the inhibitory potency against SLC26A3 .
Computational Studies and Molecular Docking
Computational methods such as molecular docking and density functional theory (DFT) have been employed to predict the interactions between this compound derivatives and their biological targets. These studies help elucidate the mechanisms of action and guide the design of more effective compounds.
Table 2: Molecular Docking Results for Selected Compounds
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 3 | NSP12 | -10.01 |
| Compound 5 | NSP12 | -9.36 |
| Compound 16 | NSP12 | -9.09 |
Conclusion and Future Directions
The applications of this compound are extensive and promising across various fields such as pharmacology and biochemistry. Its ability to inhibit specific proteins involved in critical biological processes positions it as a valuable compound for drug development. Future research should focus on further optimizing its derivatives for enhanced efficacy and exploring additional therapeutic areas.
Case Studies
- Case Study 1 : A study involving the administration of a potent derivative (Compound 4az) showed normalization of stool water content in a mouse model of constipation after a single oral dose .
- Case Study 2 : The molecular docking analysis revealed that certain derivatives could effectively bind to NSP12 protein associated with SARS-CoV-2, indicating potential for development as antiviral agents .
Chemical Reactions Analysis
Nitration and Subsequent Functionalization
Nitration reactions introduce nitro groups at electron-rich positions, enabling further derivatization:
Key Nitration Products
| Starting Material | Nitration Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| 4,8-Dimethylcoumarin | HNO₃/H₂SO₄ at 0°C | 4,8-Dimethyl-6-nitrocoumarin | 81 |
| 7-Hydroxy-4,8-dimethylcoumarin | HNO₃ (fuming) in H₂SO₄ | 3,6,8-Trinitro-4,7-dimethylcoumarin | 60–75 |
Nitrated derivatives serve as intermediates for amination or reduction reactions. For example, 6-nitro-4,8-dimethylcoumarin undergoes tin(II) chloride reduction to yield 6-amino derivatives .
Biotransformation and Glycosylation
Cambial meristematic cells (CMCs) of Camptotheca acuminata selectively glycosylate this compound:
| Substrate | Biotransformation Product | Regioselectivity | MAO Inhibition (IC₅₀, μM) |
|---|---|---|---|
| This compound | This compound-7-O-β-d-glucoside | C7 hydroxyl | 12.3 ± 0.8 |
This enzymatic process demonstrates high regioselectivity for the C7 hydroxyl group, producing bioactive glucosides with monoamine oxidase (MAO) inhibitory activity .
Radical Cyclization for Psoralen Derivatives
This compound undergoes radical-mediated cyclization to form dihydropsoralens, critical in photochemotherapy:
Reaction Pathway
-
Allylation : 7-Hydroxy-4,8-dimethylcoumarin → 7-Allyloxy-4,8-dimethylcoumarin (83% yield) .
-
Diazonium Salt Formation : Nitro → amino conversion followed by diazotization.
-
Cyclization : Using CuBr₂ or NaI, yielding 4’-halomethyl-4’,5’-dihydropsoralens (56–95% yield) .
These derivatives exhibit potent keratinocyte photoactivation, with IC₅₀ values <10 μM in cellular assays .
Derivatization for Enhanced Bioactivity
Structural modifications at C3 and C7 positions improve pharmacological properties:
| Modification | Biological Target | Key Finding |
|---|---|---|
| 3-Acetic acid substitution | Intestinal anion exchangers | 100% inhibition at 100 μM |
| 7-Methoxy substitution | MAO enzymes | IC₅₀ = 8.7 ± 0.5 μM |
The 4,8-dimethyl motif is critical for membrane interaction, enhancing binding affinity to lipid bilayers .
Green Chemistry Approaches
Emergent synthetic strategies emphasize sustainability:
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ultrasound irradiation | MgFe₂O₄ nanoparticles | Solvent-free | 88–93 |
| Deep eutectic solvents | Choline chloride | Water | 73–92 |
These methods reduce reaction times (<30 minutes) and eliminate toxic solvents while maintaining high regiochemical control .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 4,8-dimethylcoumarin derivatives, and how are structural modifications optimized for activity?
- The synthesis of this compound derivatives typically involves the Pechmann reaction , where 2-methylresorcinol reacts with dimethyl acetylsuccinate in the presence of sulfuric acid to form the coumarin backbone . Subsequent modifications, such as O-alkylation at the C7 position using alkyl halides or aryl bromides, enable diversification. For example, compounds like 4az (3-iodo-substituted) and 4be (3-trifluoromethyl-substituted) were synthesized via this route, achieving IC50 values of 40 nM and 25 nM, respectively, against SLC26A3 . Hydrolysis of esters to carboxylic acids (e.g., using NaOH) further enhances inhibitory potency .
Q. What structural features of this compound are critical for SLC26A3 inhibition, and how are structure-activity relationships (SAR) analyzed?
- Key structural determinants include:
- C4 and C8 methyl groups : Essential for maintaining the core scaffold's rigidity and interaction with SLC26A3 .
- C3 acetate group : Replacing the ester with a carboxylic acid (e.g., via hydrolysis) improves potency, as seen in compounds like 4az .
- C7 substituents : Bulky electron-withdrawing groups (e.g., iodine, trifluoromethyl) enhance activity. SAR studies using Fischer rat thyroid (FRT) cells expressing SLC26A3 and a halide-sensitive YFP sensor revealed that C7 substitutions dictate IC50 values, with 4be (C7-m-trifluoromethyl) being the most potent (IC50 = 25 nM) .
Q. How are in vitro assays designed to evaluate this compound's inhibition of SLC26A3-mediated anion exchange?
- Fluorescence-based assays in FRT cells co-expressing SLC26A3 and a halide-sensitive YFP probe are standard. Cells are pre-incubated with inhibitors, then exposed to iodide-containing PBS. Fluorescence quenching rates (indicative of Cl⁻/I⁻ exchange) are measured to calculate IC50 . For Cl⁻/HCO₃⁻ exchange, intracellular pH changes are monitored using the pH-sensitive dye BCECF . Selectivity against other SLC26 family members (e.g., SLC26A4/A6) is assessed using analogous assays .
Advanced Research Questions
Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives influence their therapeutic potential in constipation models?
- Oral bioavailability and sustained action : Compound 4az demonstrated favorable PK in mice, with a serum concentration >10 nM (therapeutic threshold) for >72 hours after a single 10 mg/kg oral dose. This correlates with complete restoration of fecal water content in loperamide-induced constipation models .
- Tissue accumulation : Despite uncertainties in serum-to-colon epithelial cell partitioning, 4az's high lipophilicity (clogP ~4.8) and compliance with Lipinski's rules (MW <500 Da, H-bond donors/acceptors ≤5/10) suggest efficient intestinal absorption and target engagement .
Q. What experimental strategies address contradictions in correlating in vitro potency with in vivo efficacy for this compound derivatives?
- Compartment-specific delivery : While in vitro assays measure apical membrane effects, in vivo efficacy may depend on basolateral delivery. Intraperitoneal administration of 4az bypasses intestinal absorption limitations, confirming target engagement in the colon .
- Tissue-specific pharmacokinetics : LC-MS/MS analysis of colonic tissue homogenates (not reported in current studies) could clarify intracellular accumulation discrepancies .
Q. How is selectivity for SLC26A3 over homologous transporters (e.g., SLC26A4/A6) validated, and what are implications for off-target effects?
- Comparative inhibition assays : 4,8-dimethylcoumarins like 4az show no activity against SLC26A4 (pendrin) or SLC26A6 (PAT-1) at 10 μM, confirmed using analogous YFP-based assays in FRT cells .
- Therapeutic relevance : Selectivity minimizes off-target electrolyte disturbances, critical for chronic use in conditions like cystic fibrosis-related constipation .
Q. What computational or combinatorial approaches optimize this compound derivatives for enhanced potency and reduced toxicity?
- 3D-QSAR modeling : For analogs like 4be, molecular docking studies could map interactions with SLC26A3's cytoplasmic domain, guiding substituent design .
- Toxicity screening : Cytotoxicity assays in human colonic cell lines (e.g., HT-29) and genotoxicity studies (e.g., Ames test) are recommended, though current data show no toxicity in FRT cells at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
